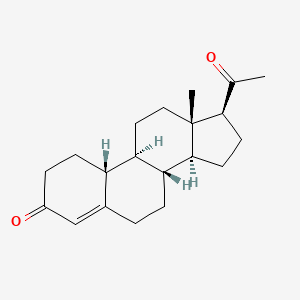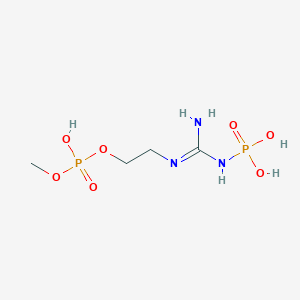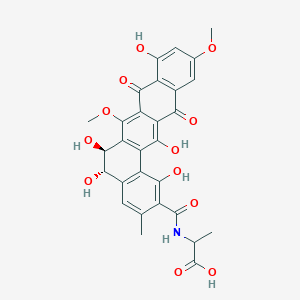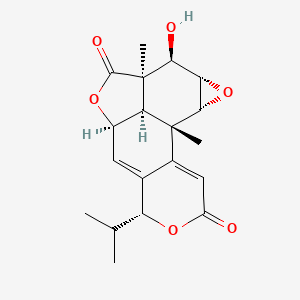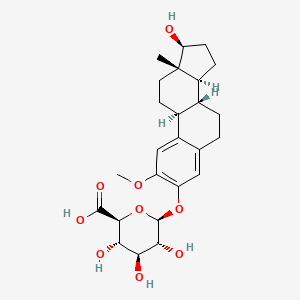
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-
Descripción general
Descripción
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)-, also known as Piperine, is a nitrogen-containing alkaloid molecule . It was first isolated in the form of a yellow crystalline solid (MW 285.33 g.mol −1, mp = 128–130 °C) by Danish chemist Hans Christian Orstedt in 1820 from the dried fruit extract of pepper . It exhibits pleiotropic properties like antioxidant, anticancer, anti-inflammatory, antihypertensive, hepatoprotective, neuroprotective and enhancing bioavailability and fertility-related activities .
Molecular Structure Analysis
The molecular structure of Piperine consists of a piperidine ring that is substituted by a (1E,3E)-1-(1,3-benzodioxol-5-yl)-5-oxopenta-1,3-dien-5-yl group on the nitrogen atom . It has a molecular weight of 285.3377 .Physical And Chemical Properties Analysis
Piperine is a nitrogen-containing alkaloid molecule that appears as a yellow crystalline solid with a molecular weight of 285.33 g.mol −1 and a melting point of 128–130 °C .Aplicaciones Científicas De Investigación
Piperdardine Isolation and Analysis
A study by Araújo-Júnior et al. (1997) identified a piperidine alkaloid, piperdardine, from Piper tuberculatum, using 1D and 2D NMR and other spectroscopic methods. This research contributes to the understanding of the chemical composition of Piper species (Araújo-Júnior et al., 1997).
Neurological Research
Stäubli et al. (1994) researched the effects of a drug related to Piperidine on glutamatergic transmission and long-term potentiation in the rat hippocampus. They found that the drug improved memory retention, confirming the connection between long-term potentiation and memory (Stäubli et al., 1994).
Mutagenicity and Carcinogenicity Studies
Shenoy et al. (1992) explored the mutagenic potential of piperine nitrosation products. They found that some nitrosated compounds of piperine exhibited mutagenic activity, highlighting the importance of understanding dietary factors in cancer (Shenoy et al., 1992).
Insecticidal Properties
Siddiqui et al. (2004) discovered new insecticidal amides from Piper nigrum Linn., demonstrating the potential of piperidine derivatives in pest control (Siddiqui et al., 2004).
Impact on Intestinal Permeability
Johri et al. (1992) studied the effects of piperine on rat intestinal epithelial cells, finding significant changes in permeability and nutrient absorption. This highlights the potential for using piperine in enhancing drug absorption (Johri et al., 1992).
Antitumor and Antibacterial Effects
Das et al. (2007) isolated piperine from Ludwigia hyssopifolia Linn. and demonstrated its antitumor and antibacterial properties, indicating a potential role in cancer and infection treatment (Das et al., 2007).
Direcciones Futuras
Based on the current evidence, Piperine can be a potential molecule for the treatment of various diseases, including diabetes, obesity, arthritis, oral cancer, breast cancer, multiple myeloma, metabolic syndrome, hypertension, Parkinson’s disease, Alzheimer’s disease, cerebral stroke, cardiovascular diseases, kidney diseases, inflammatory diseases, and rhinopharyngitis . Its significance in the clinic is currently being discussed .
Propiedades
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c17-15(16-8-2-1-3-9-16)7-5-12-4-6-13-14(10-12)19-11-18-13/h4-7,10H,1-3,8-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUOQGPBJPXRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865096 | |
| Record name | 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine, 1-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |
CAS RN |
23434-86-8 | |
| Record name | 3-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ilepcimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-(1,3-Benzodioxol-5-yl)-1-oxo-2-propenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






